1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl group and a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-13-4-2-11(8-14(13)21-6-1-7-27(21,23)24)19-17(22)20-12-3-5-15-16(9-12)26-10-25-15/h2-5,8-9H,1,6-7,10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKADBNGHGZQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages
- Compound A: 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea (from ) Key Differences:
- Replaces the benzo[d][1,3]dioxol group with a benzothiazole core.
- Substitutes the isothiazolidin-1,1-dioxide with morpholine rings.
Retains the urea linkage but adds an ethyl group to one urea nitrogen.
- Compound B: 1-(benzo[d][1,3]dioxol-5-yl)-3-(phenylthio)imidazo[1,5-a]quinoline (from ) Key Differences:
- Replaces the urea linkage with a thioimidazole bridge.
- Lacks the chloro and isothiazolidin-dioxide substituents.
- Implications : The thioether group may confer redox activity but reduce hydrogen-bonding capacity compared to urea.
Analogues with Benzo[d][1,3]dioxol Moieties
- Compound C : 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (from )
- Key Differences :
- Substitutes urea with a cyclopropanecarboxamide linkage.
- Introduces difluorination on the benzo[d][1,3]dioxol group.
- Implications : The difluoro substitution likely enhances electronegativity and metabolic resistance, while the carboxamide may alter target specificity compared to urea.
Research Findings and Implications
- The isothiazolidin-1,1-dioxide group, akin to sulfonamides, may improve pharmacokinetic profiles by resisting oxidative metabolism .
- Synthetic Challenges :
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